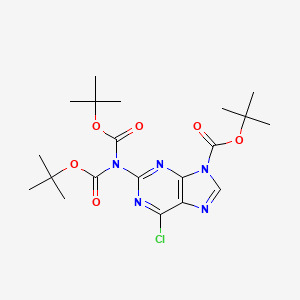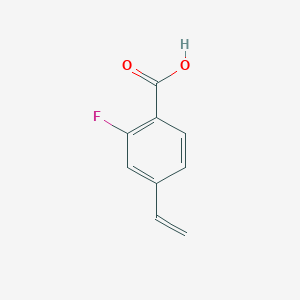
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole is an organic compound with a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl alcohol and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate (K2CO3) is used to deprotonate the imidazole ring, facilitating the nucleophilic substitution reaction.
Procedure: The 2-bromo-5-fluorobenzyl alcohol is added to the reaction mixture containing 5-methylimidazole and the base. The mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl acetic acid
- 2-Bromo-5-fluorophenyl)methanol
Uniqueness
Compared to these similar compounds, 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the methyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8BrFN2 |
|---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)8-4-7(12)2-3-9(8)11/h2-5H,1H3,(H,13,14) |
InChI Key |
XZSOTXXJCIIBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


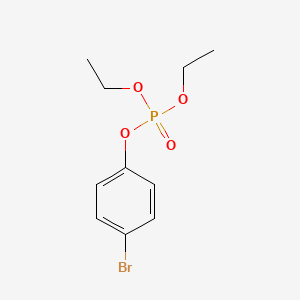

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)

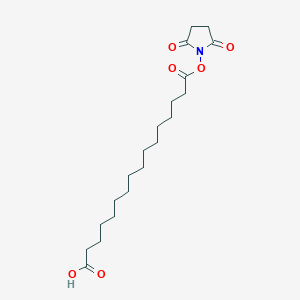

![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
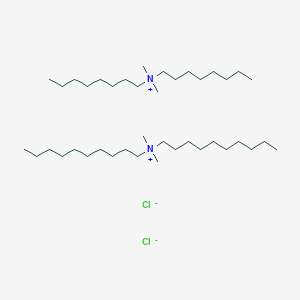


![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)
